molecular formula C14H17N3OS B11632214 1-(2-{[4-(Dimethylamino)phenyl]amino}-4-methyl-1,3-thiazol-5-yl)ethanone

1-(2-{[4-(Dimethylamino)phenyl]amino}-4-methyl-1,3-thiazol-5-yl)ethanone

Cat. No.: B11632214
M. Wt: 275.37 g/mol
InChI Key: JVGMWWCHENJCEK-UHFFFAOYSA-N
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Description

1-(2-{[4-(Dimethylamino)phenyl]amino}-4-methyl-1,3-thiazol-5-yl)ethanone is a complex organic compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom

Chemical Reactions Analysis

1-(2-{[4-(Dimethylamino)phenyl]amino}-4-methyl-1,3-thiazol-5-yl)ethanone undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(2-{[4-(Dimethylamino)phenyl]amino}-4-methyl-1,3-thiazol-5-yl)ethanone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-{[4-(Dimethylamino)phenyl]amino}-4-methyl-1,3-thiazol-5-yl)ethanone involves its interaction with various molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in electrophilic and nucleophilic substitution reactions, which can modulate the activity of enzymes and receptors. The compound’s biological effects are mediated through its ability to inhibit or activate specific molecular pathways, leading to its diverse pharmacological activities .

Comparison with Similar Compounds

1-(2-{[4-(Dimethylamino)phenyl]amino}-4-methyl-1,3-thiazol-5-yl)ethanone can be compared with other thiazole derivatives, such as:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

    Bleomycin: An antineoplastic drug.

    Tiazofurin: An antitumor drug.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the dimethylamino group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H17N3OS

Molecular Weight

275.37 g/mol

IUPAC Name

1-[2-[4-(dimethylamino)anilino]-4-methyl-1,3-thiazol-5-yl]ethanone

InChI

InChI=1S/C14H17N3OS/c1-9-13(10(2)18)19-14(15-9)16-11-5-7-12(8-6-11)17(3)4/h5-8H,1-4H3,(H,15,16)

InChI Key

JVGMWWCHENJCEK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC2=CC=C(C=C2)N(C)C)C(=O)C

Origin of Product

United States

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